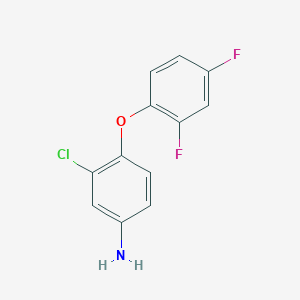

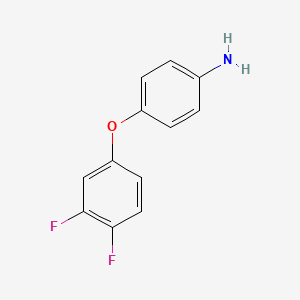

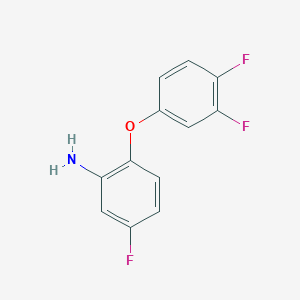

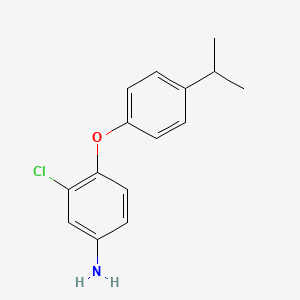

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" is a chemically interesting molecule due to the presence of both electron-withdrawing and electron-donating substituents, which can significantly affect its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with chloro, trifluoromethyl, and aniline groups have been investigated, providing insights into the behavior of similar molecular structures.

Synthesis Analysis

The synthesis of related trifluoromethyl aniline derivatives has been explored in various studies. For instance, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could serve as a foundation for synthesizing the compound . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline has been achieved with high yield and minimal environmental pollution, suggesting that similar methods could be adapted for the synthesis of "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" .

Molecular Structure Analysis

Conformational studies of trifluoromethoxy aniline derivatives have shown that the trifluoromethoxy group can adopt a nearly perpendicular orientation to the arene ring, which could influence the overall molecular geometry and reactivity of the compound . The presence of the trifluoromethyl group and its position relative to other substituents can also affect the molecular structure, as seen in the vibrational analysis of various substituted anilines .

Chemical Reactions Analysis

The reactivity of trifluoromethoxy-substituted anilines has been explored, with metalation being a key step for structural elaboration . This suggests that "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, allowing for further functionalization. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the aniline moiety can influence the reactivity patterns of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing that trifluoromethyl and trifluoromethoxy groups can stabilize certain liquid crystalline phases . Vibrational spectroscopy studies have provided insights into the influence of substituents on the vibrational spectra of aniline derivatives . Theoretical computations, such as density functional theory (DFT), have been used to predict hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces, which are crucial for understanding the chemical behavior of such molecules .

科学的研究の応用

Potential Use in Nonlinear Optical Materials

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Research focusing on the vibrational analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, has provided insights into the influence of electron-donating and withdrawing effects on their structure. These studies involve experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman, along with theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).

Synthesis of Polyurethane Cationomers

The compound has been used in the synthesis of polyurethane cationomers. For instance, variants like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been synthesized and applied in the creation of polymeric films with fluorescent properties. These applications are particularly relevant in materials science, where the focus is on understanding the structure and photochromic mechanism of the salicylideneanil units, including the excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).

Electrochemical Synthesis in Solar Cells

A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, structurally similar to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been successfully synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown promising results in applications such as counter electrodes in the fabrication of dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Development of Novel G-2 Melamine-Based Dendrimers

In the field of organic chemistry, 4-(n-Octyloxy)aniline, a compound closely related to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been used in the development of novel G-2 melamine-based dendrimers. These dendrimers are notable for their potential in supramolecular chemistry, owing to their structural diversity and ability to self-assemble into nano-aggregates, which could have implications in various scientific and industrial applications (Morar et al., 2018).

Vibrational Spectroscopic Studies for Nonlinear Optical Properties

Further vibrational spectroscopic studies of compounds like 4-chloro-2-(trifluoromethyl) aniline have been conducted to understand their potential for microscopic nonlinear optical behavior. Such research is critical for the development of materials with unique optical properties that could be useful in various technological applications (Arivazhagan et al., 2012).

特性

IUPAC Name |

4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSHKYEHFUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)